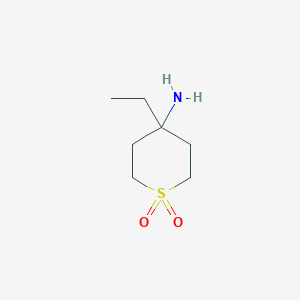

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione: is an organic compound characterized by the presence of an amino group, an ethyl group, and a thiane ring with a sulfone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione typically involves the following steps:

Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with thiol compounds under basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Oxidation to Sulfone: The final step involves the oxidation of the thiane ring to form the sulfone group, typically using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo further oxidation to form sulfoxides or other higher oxidation states.

Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.

Substitution: The amino and ethyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, ammonia, amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides, thiols.

Substitution Products: Alkylated or aminated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 4-amino compounds exhibit significant antimicrobial properties. For instance, compounds with similar thiane structures have been studied as inhibitors of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance in bacteria. In a study, certain thiazole and triazole derivatives were shown to possess potent inhibitory effects against MBLs, suggesting that 4-amino derivatives may offer similar benefits in combating resistant bacterial strains .

2. Neuroprotective Effects

Compounds structurally related to 4-amino-4-ethyl-1Lambda(6)-thiane-1,1-dione have been investigated for neuroprotective effects against Alzheimer’s disease. Synthetic indolylquinoline derivatives have demonstrated potential in reducing amyloid-beta aggregation, which is crucial in the pathology of Alzheimer's disease. This suggests that modifications of the thiane compound could yield similar neuroprotective agents .

Case Studies

Case Study 1: Inhibition of Metallo-beta-Lactamases

A focused library of compounds derived from thiazole and triazole structures was synthesized and evaluated for their inhibitory activity against various MBLs. The study highlighted that specific structural modifications led to enhanced potency against VIM-type enzymes, indicating the importance of chemical diversity in developing effective inhibitors .

| Compound | Inhibition Potency (μM) | Target Enzyme |

|---|---|---|

| Compound A | 2.7 | VIM-2 |

| Compound B | 8.2 | NDM-1 |

| Compound C | 4.0 | IMP-1 |

Case Study 2: Neuroprotective Mechanism

Research on indolylquinoline derivatives showed their capacity to inhibit amyloid-beta fibril formation. The study utilized various assays to demonstrate the efficacy of these compounds in cellular models of Alzheimer’s disease, paving the way for further exploration into thiane derivatives for similar applications .

Mécanisme D'action

The mechanism of action of 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione: Similar structure with a methyl group instead of an ethyl group.

4-Amino-4-propyl-1Lambda(6)-thiane-1,1-dione: Similar structure with a propyl group instead of an ethyl group.

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dioxide: Similar structure with an additional oxygen atom.

Uniqueness

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione is unique due to its specific combination of functional groups and the presence of an ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Activité Biologique

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione, a sulfur-containing heterocyclic compound, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a thiane ring structure with an aminoethyl group. Its unique properties arise from the presence of sulfur in the heterocyclic ring, which can influence its reactivity and interaction with biological macromolecules.

The primary mechanism of action involves the formation of covalent bonds with the active sites of enzymes. This interaction can lead to the inhibition of enzymatic activity, impacting various biochemical pathways such as metabolism and cell signaling. The specific targets may vary depending on the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that derivatives of thiane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific substituents on the phenyl ring can enhance this activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. Inhibitors targeting bromodomains have shown promise in treating cancers by modulating gene expression related to cell proliferation and survival. This suggests that this compound may serve as a scaffold for developing new anticancer agents .

Case Studies and Research Findings

A selection of studies highlights the diverse biological activities associated with this compound:

Comparative Analysis

When compared to similar compounds such as tyramine and dopamine, this compound stands out due to its broader applications in synthetic chemistry and biological research. While tyramine and dopamine primarily function in neurotransmission, this compound's potential as an enzyme inhibitor opens avenues for therapeutic applications beyond neurology.

Propriétés

IUPAC Name |

4-ethyl-1,1-dioxothian-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-7(8)3-5-11(9,10)6-4-7/h2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHITMOYUMVXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCS(=O)(=O)CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.